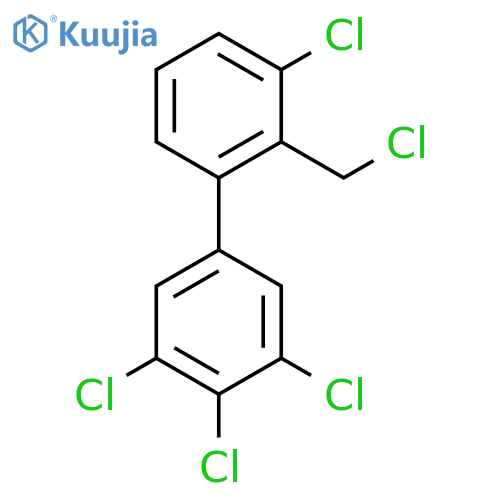

Cas no 1361664-96-1 (2'-(Chloromethyl)-3,4,5,3'-tetrachlorobiphenyl)

1361664-96-1 structure

商品名:2'-(Chloromethyl)-3,4,5,3'-tetrachlorobiphenyl

CAS番号:1361664-96-1

MF:C13H7Cl5

メガワット:340.459678888321

CID:4991264

2'-(Chloromethyl)-3,4,5,3'-tetrachlorobiphenyl 化学的及び物理的性質

名前と識別子

-

- 2'-(Chloromethyl)-3,4,5,3'-tetrachlorobiphenyl

-

- インチ: 1S/C13H7Cl5/c14-6-9-8(2-1-3-10(9)15)7-4-11(16)13(18)12(17)5-7/h1-5H,6H2

- InChIKey: WPNGGPAZNBCDAA-UHFFFAOYSA-N

- ほほえんだ: ClC1=CC=CC(=C1CCl)C1C=C(C(=C(C=1)Cl)Cl)Cl

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 18

- 回転可能化学結合数: 2

- 複雑さ: 260

- トポロジー分子極性表面積: 0

- 疎水性パラメータ計算基準値(XlogP): 6.4

2'-(Chloromethyl)-3,4,5,3'-tetrachlorobiphenyl 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A011010790-1g |

2'-(Chloromethyl)-3,4,5,3'-tetrachlorobiphenyl |

1361664-96-1 | 97% | 1g |

1,475.10 USD | 2021-07-04 | |

| Alichem | A011010790-500mg |

2'-(Chloromethyl)-3,4,5,3'-tetrachlorobiphenyl |

1361664-96-1 | 97% | 500mg |

798.70 USD | 2021-07-04 | |

| Alichem | A011010790-250mg |

2'-(Chloromethyl)-3,4,5,3'-tetrachlorobiphenyl |

1361664-96-1 | 97% | 250mg |

494.40 USD | 2021-07-04 |

2'-(Chloromethyl)-3,4,5,3'-tetrachlorobiphenyl 関連文献

-

Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178

-

Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59

-

4. Structures of self-assembled n-alkanethiols on gold by reflection high-energy electron diffraction†Mithun Ghosh,Ding-Shyue Yang Phys. Chem. Chem. Phys., 2020,22, 17325-17335

-

Juan Herranz,Nicholas Larouche,Thomas M. Arruda,Michel Lefèvre,Frédéric Jaouen,Peter Bogdanoff,Sebastian Fiechter,Irmgard Abs-Wurmbach,Sanjeev Mukerjee,Jean-Pol Dodelet Phys. Chem. Chem. Phys., 2012,14, 11673-11688

1361664-96-1 (2'-(Chloromethyl)-3,4,5,3'-tetrachlorobiphenyl) 関連製品

- 2137458-62-7(Tert-butyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate)

- 1443324-93-3(1-(2-propoxynaphthalen-1-yl)ethanol)

- 2231675-15-1(1-(benzenesulfonyl)-7-chloro-2-methyl-pyrrolo[3,2-b]pyridine)

- 1261751-79-4(4,4'-Bis(trifluoromethoxy)-2-nitrobiphenyl)

- 481053-42-3(N-(2,2-Dimethoxyethyl)-4-nitrobenzamide)

- 2229033-99-0(4-bromo-5-(1-ethynylcyclopropyl)-2-methoxyphenol)

- 394227-98-6(N-5-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-2,5-dichlorothiophene-3-carboxamide)

- 17412-39-4(2,6-Dimethylimidazo[1,2-b]pyridazine)

- 1805053-79-5(2,6-Dichloro-3-(difluoromethyl)pyridine-4-sulfonyl chloride)

- 1361490-29-0(4,3',4',5'-Tetrachloro-2,3,5,6-tetrafluorobiphenyl)

推奨される供給者

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量